3-Bromo-3'-fluorobiphenyl
CAS No.: 844856-60-6
Cat. No.: VC4569579
Molecular Formula: C12H8BrF
Molecular Weight: 251.098
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 844856-60-6 |
---|---|
Molecular Formula | C12H8BrF |
Molecular Weight | 251.098 |
IUPAC Name | 1-bromo-3-(3-fluorophenyl)benzene |
Standard InChI | InChI=1S/C12H8BrF/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H |
Standard InChI Key | MTJHDXYXFHYGTO-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)C2=CC(=CC=C2)Br |
Introduction
Chemical Identity and Structural Features
Nomenclature and Synonyms
The systematic IUPAC name for this compound is (3-bromophenyl)(3-fluorophenyl)methane, though it is more commonly referenced by its positional descriptors. Alternative designations include:
-
3-Bromo-3'-fluorobiphenyl
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3-Fluoro-3'-bromobiphenyl
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Biphenyl-3-bromo-3'-fluoride
CAS Registry Number: 844856-59-3 .
Synthesis and Manufacturing
Halogenation Methods
Traditional synthesis routes involve sequential halogenation of biphenyl. Bromination at the 3-position is achieved using bromine (Br₂) in the presence of Lewis acids like FeBr₃ or AlCl₃, followed by fluorination via halogen exchange (Halex) reactions with KF or CsF. A representative procedure is outlined below:
Step 1: Bromination
Biphenyl (1.0 eq) is dissolved in dry dichloromethane (DCM) under inert atmosphere. Bromine (1.2 eq) is added dropwise with FeBr₃ (0.1 eq) as a catalyst. The reaction proceeds at 40°C for 12 hours, yielding 3-bromobiphenyl (Yield: 68–72%).
Step 2: Fluorination
3-Bromobiphenyl is treated with Selectfluor® (1.5 eq) in acetonitrile at 80°C for 24 hours. The product is purified via column chromatography (hexane/ethyl acetate, 9:1) to isolate 3-bromo-3'-fluorobiphenyl (Yield: 55–60%).
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions offer higher regioselectivity. The Suzuki-Miyaura reaction between 3-bromophenylboronic acid and 3-fluorophenyl iodide, mediated by Pd(PPh₃)₄ and Na₂CO₃ in tetrahydrofuran (THF), achieves yields of 75–80% .
Table 1: Comparison of Synthesis Methods
Method | Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Sequential Halogenation | Br₂/FeBr₃ → Selectfluor® | 55–60 | 95 |
Suzuki-Miyaura | Pd(PPh₃)₄, THF, 80°C | 75–80 | 98 |
Green Synthesis Innovations
Recent studies emphasize sustainable protocols using aqueous media. For example, water-extracted onion peel ash (WEOPA) catalyzes the arylation of 3-fluoroaniline with 3-bromophenylhydrazine at 80°C, yielding 3-bromo-3'-fluorobiphenyl derivatives in 47–60% yield without organic solvents . This method aligns with green chemistry principles by minimizing waste and energy consumption.
Physicochemical Properties
Physical Properties
Table 2: Key Physical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 235.09 g/mol | |
Melting Point | 98–102°C | |
Boiling Point | 285–290°C (dec.) | |
Solubility in Water | <0.1 g/L (25°C) | |
LogP (Octanol-Water) | 4.2 |
The compound’s low water solubility and high lipophilicity (LogP = 4.2) make it suitable for organic-phase reactions.
Chemical Reactivity
3-Bromo-3'-fluorobiphenyl undergoes EAS at the bromine-free ring due to fluorine’s deactivating effect. Nitration with HNO₃/H₂SO₄ selectively introduces nitro groups at the 4'-position (Yield: 65%). In cross-coupling reactions, the bromine atom serves as a leaving group, enabling aryl-aryl bond formation with boronic acids under palladium catalysis .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound is a precursor to 2-aminobiaryls, which are scaffolds for kinase inhibitors and antipsychotic agents. For instance, coupling with 4-fluoroaniline yields 3'-bromo-5-fluoro-biphenyl-2-ylamine, a intermediate in the synthesis of Janus kinase (JAK) inhibitors .
Materials Science
In organic electronics, 3-bromo-3'-fluorobiphenyl derivatives enhance the charge mobility of organic field-effect transistors (OFETs). Fluorine’s electron-withdrawing nature stabilizes the material’s LUMO energy level (-2.8 eV), improving electron transport efficiency .
Future Research and Development
Ongoing research focuses on:
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